An In-depth Technical Guide to 2-Amino-3-bromopyridine (CAS: 13534-99-1)
An In-depth Technical Guide to 2-Amino-3-bromopyridine (CAS: 13534-99-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Amino-3-bromopyridine, a pivotal heterocyclic intermediate in the fields of medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, synthesis protocols, key applications, and safety information, presented in a format tailored for scientific and research applications.
Physicochemical and Structural Data
2-Amino-3-bromopyridine is an off-white to brown crystalline solid.[1][2] Its structure, featuring an amino group and a bromine atom on a pyridine (B92270) ring, makes it a versatile building block for creating more complex molecules.[1][3] The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13534-99-1 | [1][4] |
| IUPAC Name | 3-bromopyridin-2-amine | [4] |
| Molecular Formula | C₅H₅BrN₂ | [1][3][4] |
| Molecular Weight | 173.01 g/mol | [1][3][4] |
| Appearance | Off-white to brown crystalline powder | [1][2][3] |
| Melting Point | 62-72 °C | [1][3] |
| Boiling Point | ~232-259 °C | [2][3] |
| Density | ~1.71 g/cm³ | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, dichloromethane | [3] |
| pKa (Conjugate Acid) | ~3-4 | [3] |
Synthesis and Experimental Protocols
The most common and scalable synthesis of 2-Amino-3-bromopyridine starts from the readily available 2-aminopyridine (B139424) via electrophilic bromination. The process is carefully controlled to favor mono-bromination at the 3-position.
Detailed Experimental Protocol (Adapted from Patent Literature): [5][6]
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Dissolution: Dissolve 2-aminopyridine in a suitable organic solvent within a reaction vessel equipped for temperature control and stirring.
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Initial Bromination: Cool the solution to 0°C. Slowly add half of the total required liquid bromine dropwise while maintaining the low temperature. The rate of addition is critical to control byproduct formation.
-
Acidification: After the initial bromine addition, warm the mixture to approximately 15°C and add acetic acid dropwise.
-
Final Bromination: Re-cool the reaction mixture to below 0°C and add the remaining half of the liquid bromine.
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Reaction Completion: Heat the mixture to a temperature between 50-60°C and maintain for 1-1.5 hours to drive the reaction to completion.
-
Work-up: After cooling, carefully add a sodium hydroxide (B78521) solution to neutralize the mixture.
-
Extraction: Transfer the neutralized mixture to a separatory funnel, mix with water, and extract the product into an organic solvent (e.g., dichloromethane) multiple times.
-
Isolation: Combine the organic layers and concentrate under reduced pressure to yield 2-Amino-3-bromopyridine. Further purification can be achieved via recrystallization.
Applications in Research and Drug Development
2-Amino-3-bromopyridine is not typically a final active pharmaceutical ingredient (API) but rather a crucial scaffold and intermediate. Its functional groups—an amine and a bromine atom—provide reactive handles for a variety of coupling and substitution reactions, making it highly valuable in building complex molecular architectures.
Key Application Areas:
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Oncology: It is a key precursor for synthesizing various kinase inhibitors, which are crucial in modern cancer therapy.[1][7] Derivatives such as pyrido[2,3-d]pyrimidines have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR).[8]
-
Neuroscience: The scaffold is used in the development of neuroprotective agents and drugs for treating conditions like Parkinson's disease.[5]
-
Antimicrobials: Derivatives like 2-amino-3-cyanopyridines have demonstrated significant antibacterial and antifungal properties.[9][10]
-
Organic Synthesis: It serves as a reactant in palladium-catalyzed reactions, such as cyanation to form 2-amino-3-cyanopyridine (B104079) and arylation to produce carbolines.[11]
-
Agrochemicals: It is used to create active ingredients for fungicides and herbicides, contributing to crop protection.[1][5]
Biological Context: Targeting Signaling Pathways with Derivatives
While 2-Amino-3-bromopyridine itself is an intermediate, its derivatives are designed to interact with specific biological targets. A prominent example is the inhibition of tyrosine kinase signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a simplified EGFR signaling cascade, a pathway frequently targeted by inhibitors derived from this chemical scaffold.
Derivatives of 2-Amino-3-bromopyridine are often designed to be competitive inhibitors at the ATP-binding site of the EGFR kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the downstream RAS-RAF-MEK-ERK (MAPK) cascade and inhibiting cancer cell proliferation and survival.
Safety and Handling
2-Amino-3-bromopyridine is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
| Hazard Information | Details | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4][13] |
| Signal Word | Warning | [13] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed (reported by some sources). | [4][13] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[2][13] | |
| Incompatibilities | Strong oxidizing agents, strong acids.[12][14] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 3. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]
- 4. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. ijssst.info [ijssst.info]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. ijpsr.com [ijpsr.com]
- 11. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
